molecular formula C10H16O5 B14297883 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid CAS No. 119980-54-0

2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid

Cat. No.: B14297883
CAS No.: 119980-54-0
M. Wt: 216.23 g/mol
InChI Key: QOWPOQPTCQRQCJ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with an appropriate aldehyde, followed by oxidation and hydrolysis steps to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxy groups to chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols.

Scientific Research Applications

2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylpentanoic acid: Similar structure but lacks the cyclohexyl ring.

    2-Hydroxy-4-methylbenzoic acid: Contains a benzene ring instead of a cyclohexyl ring.

    2-Hydroxy-2-methylpropanoic acid: Simpler structure with fewer functional groups.

Uniqueness

2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid is unique due to its combination of a cyclohexyl ring with multiple functional groups, providing a versatile platform for chemical modifications and interactions. This makes it valuable in various research and industrial applications.

Properties

CAS No.

119980-54-0

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

2-hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid

InChI

InChI=1S/C10H16O5/c1-9(14)4-3-6(7(11)5-9)10(2,15)8(12)13/h6,14-15H,3-5H2,1-2H3,(H,12,13)

InChI Key

QOWPOQPTCQRQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(=O)C1)C(C)(C(=O)O)O)O

Origin of Product

United States

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